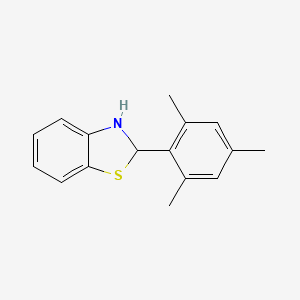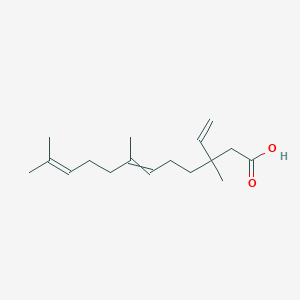
3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid, also known as farnesoic acid, is a sesquiterpenoid compound. Sesquiterpenoids are a class of terpenes that consist of three isoprene units. This compound is notable for its role in various biological processes and its presence in essential oils and other natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid typically involves the following steps:
Isoprene Unit Assembly: The compound is synthesized by assembling three isoprene units through a series of condensation reactions.
Oxidation and Reduction: The intermediate products undergo oxidation and reduction reactions to form the desired structure.
Final Purification: The final product is purified using techniques such as chromatography to obtain high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound plays a role in various biological processes, including hormone regulation in insects.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It influences pathways related to hormone regulation, particularly in insects, where it acts as a precursor to juvenile hormones.
Comparison with Similar Compounds
Similar Compounds
- trans,trans-Farnesoic acid
- cis,trans-Farnesoic acid
- 3,7,11-trimethyldodeca-2,6,10-trienoic acid
Uniqueness
3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid is unique due to its specific structure and the presence of an ethenyl group, which distinguishes it from other similar compounds. This unique structure contributes to its specific biological activities and applications .
Properties
CAS No. |
89609-29-0 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid |
InChI |
InChI=1S/C17H28O2/c1-6-17(5,13-16(18)19)12-8-11-15(4)10-7-9-14(2)3/h6,9,11H,1,7-8,10,12-13H2,2-5H3,(H,18,19) |
InChI Key |
NIVUQADVUOWZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(CC(=O)O)C=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)

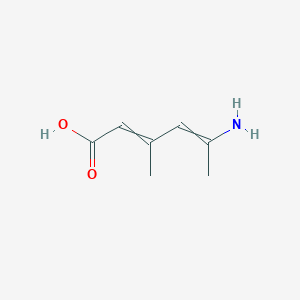
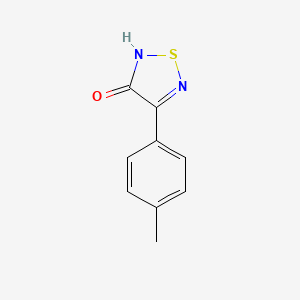
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)

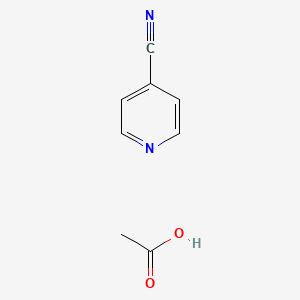

![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)

